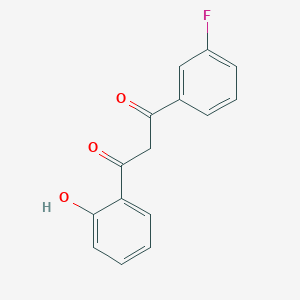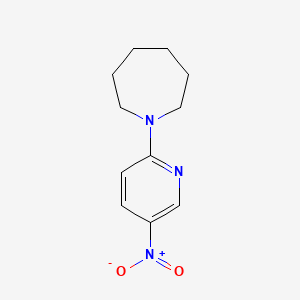
1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione, also known as curcumin, is a natural polyphenol compound that is extracted from the rhizome of the turmeric plant. It has been used for centuries in traditional medicine for its anti-inflammatory, antioxidant, and antimicrobial properties. Over the years, curcumin has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione is complex and involves multiple pathways. It has been shown to inhibit the activity of various enzymes, including COX-2, LOX, and iNOS, which are involved in the inflammatory response. Curcumin also modulates the expression of various genes involved in the regulation of cell proliferation, apoptosis, and angiogenesis. It has been shown to inhibit the activation of NF-κB, which is a key regulator of inflammation and cell survival. Curcumin also activates the Nrf2/ARE pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and physiological effects:
Curcumin has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to modulate various signaling pathways involved in the regulation of cell proliferation, apoptosis, and angiogenesis. Curcumin has been shown to inhibit the activity of various enzymes involved in the inflammatory response, such as COX-2, LOX, and iNOS. It has also been shown to modulate the expression of various genes involved in the regulation of inflammation and cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
Curcumin has several advantages for lab experiments, including its low toxicity, availability, and affordability. It can be easily synthesized or extracted from turmeric, making it a readily available compound for research purposes. However, 1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione has some limitations, including its poor solubility in water and low bioavailability. These limitations can be overcome by using various formulations, such as nanoparticles, liposomes, and cyclodextrins.
Orientations Futures
There are several future directions for the research on 1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione. One of the areas of interest is the development of new formulations with enhanced bioavailability and efficacy. Another area of interest is the identification of new targets and signaling pathways modulated by 1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione. The use of 1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione in combination with other drugs or natural compounds is also an area of interest. The potential therapeutic applications of 1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases, are also areas of interest for future research.
Conclusion:
In conclusion, 1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione is a natural polyphenol compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. It exhibits anti-inflammatory, antioxidant, and antimicrobial properties and modulates various signaling pathways involved in the regulation of cell proliferation, apoptosis, and angiogenesis. Curcumin has several advantages for lab experiments, including its low toxicity, availability, and affordability. However, its poor solubility in water and low bioavailability are some of its limitations. Future research on 1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione should focus on the development of new formulations with enhanced bioavailability and efficacy, identification of new targets and signaling pathways modulated by 1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione, and the potential therapeutic applications of 1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione in various diseases.
Méthodes De Synthèse
Curcumin can be synthesized by various methods, including extraction from turmeric, chemical synthesis, and biotransformation. The most common method of synthesis is the extraction from turmeric, which involves the isolation of 1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedioneoids from the rhizome of the turmeric plant. The chemical synthesis of 1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione involves the condensation of ferulic acid and vanillin in the presence of a base. Biotransformation of 1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione involves the use of microorganisms to convert 1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione into metabolites with enhanced biological activities.
Applications De Recherche Scientifique
Curcumin has been extensively studied for its therapeutic potential in various diseases, including cancer, Alzheimer's disease, diabetes, cardiovascular diseases, and inflammatory disorders. It has been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial properties, which make it a promising candidate for the development of new drugs. Curcumin has also been shown to modulate various signaling pathways, including NF-κB, MAPK, and PI3K/Akt, which are involved in the pathogenesis of various diseases.
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO3/c16-11-5-3-4-10(8-11)14(18)9-15(19)12-6-1-2-7-13(12)17/h1-8,17H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFKKJQYSSAUIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)C2=CC(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B4942475.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4942480.png)
![N-{3-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]phenyl}-2-furamide](/img/structure/B4942486.png)


![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclohexanamine](/img/structure/B4942508.png)

![N-(4-methoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinamine](/img/structure/B4942526.png)
![1-[4-(methylthio)benzyl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4942534.png)
![N,N-dibenzyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4942542.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,4-dimethoxyphenyl)ethanediamide](/img/structure/B4942561.png)
![N~2~-(2-chlorophenyl)-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4942565.png)
![methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate](/img/structure/B4942571.png)